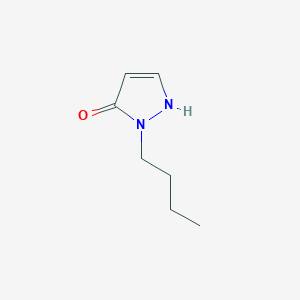

1-butyl-1H-pyrazol-5-ol

Description

Properties

Molecular Formula |

C7H12N2O |

|---|---|

Molecular Weight |

140.18 g/mol |

IUPAC Name |

2-butyl-1H-pyrazol-3-one |

InChI |

InChI=1S/C7H12N2O/c1-2-3-6-9-7(10)4-5-8-9/h4-5,8H,2-3,6H2,1H3 |

InChI Key |

IGEYFUVOAJMGLM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C(=O)C=CN1 |

Origin of Product |

United States |

Foundational & Exploratory

1-butyl-1H-pyrazol-5-ol CAS 267882-21-3 properties

This technical guide provides a comprehensive analysis of 1-butyl-1H-pyrazol-5-ol (CAS 267882-21-3), a critical heterocyclic building block in medicinal chemistry.

CAS: 267882-21-3 | Formula: C₇H₁₂N₂O | MW: 140.18 g/mol

Executive Summary

1-Butyl-1H-pyrazol-5-ol is a specialized pyrazole derivative utilized primarily as a scaffold in the synthesis of bioactive pharmaceutical ingredients (APIs) and agrochemicals.[1][2][3] Unlike the more common 3-methyl-5-pyrazolones, this compound features an unsubstituted carbon at the 3-position, offering a distinct steric and electronic profile that is highly valued for designing compact kinase inhibitors and anti-inflammatory agents. Its reactivity is defined by a dynamic tautomeric equilibrium, allowing it to function as a versatile nucleophile in heterocyclization reactions.

Chemical Identity & Physicochemical Profile

The compound exists in a tautomeric equilibrium that is heavily influenced by solvent polarity. While the CAS name specifies the "5-ol" (enol) form, the compound often behaves as the "5-one" (ketone) in nucleophilic substitutions at the C-4 position.

Core Data Table

| Property | Specification |

| CAS Number | 267882-21-3 |

| IUPAC Name | 1-butyl-1H-pyrazol-5-ol |

| Synonyms | 1-butyl-2-pyrazolin-5-one; 1-butyl-5-hydroxypyrazole |

| Molecular Weight | 140.18 g/mol |

| Molecular Formula | C₇H₁₂N₂O |

| Physical State | Solid (typically off-white to pale yellow) |

| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |

| pKa (Calculated) | ~6.5 - 7.0 (OH ionization) |

| LogP | ~1.2 (Predicted) |

Tautomerism & Reactivity

The reactivity of 1-butyl-1H-pyrazol-5-ol is governed by the shift between three forms: the OH-form (aromatic), the CH-form (ketone), and the NH-form (zwitterionic, less common due to N1 substitution).

-

In Non-Polar Solvents (CDCl₃): The CH-form (1-butyl-1H-pyrazol-5(4H)-one) often predominates, exposing the C-4 position to electrophilic attack.

-

In Polar Solvents (DMSO/MeOH): Hydrogen bonding stabilizes the OH-form , promoting O-alkylation or O-acylation reactions.

Figure 1: Tautomeric equilibrium dictating the site-selectivity of reactions.

Synthesis & Manufacturing Protocols

The synthesis of the unsubstituted 3-position pyrazolone requires specific starting materials to avoid incorporating a methyl group (which occurs when using ethyl acetoacetate).

Primary Route: Cyclocondensation

This method ensures high regioselectivity for the 1-butyl isomer.

Reagents:

-

Butylhydrazine hydrochloride (or free base generated in situ).

-

Ethyl 3-ethoxyacrylate (or Ethyl 3,3-diethoxypropionate).[4]

-

Solvent: Ethanol or Methanol.

-

Base: Sodium Ethoxide (NaOEt) or Triethylamine (Et₃N).

Protocol:

-

Preparation: Charge a reaction vessel with Ethanol (10 volumes) and Butylhydrazine hydrochloride (1.0 eq).

-

Neutralization: Add Triethylamine (1.1 eq) dropwise at 0°C to release the free hydrazine. Stir for 30 minutes.

-

Addition: Add Ethyl 3-ethoxyacrylate (1.05 eq) slowly, maintaining temperature <10°C to prevent exotherms.

-

Cyclization: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (5% MeOH in DCM) for consumption of hydrazine.

-

Workup: Concentrate the solvent under reduced pressure. Dissolve the residue in water and acidify to pH 4–5 with dilute HCl to precipitate the product (or extract with Ethyl Acetate if oil forms).

-

Purification: Recrystallize from Ethanol/Heptane or purify via silica gel chromatography.

Figure 2: Synthetic workflow for the preparation of 1-butyl-1H-pyrazol-5-ol.[5]

Applications in Drug Discovery

The 1-butyl-1H-pyrazol-5-ol scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for several therapeutic classes.

Kinase Inhibition

The pyrazole nitrogen and oxygen atoms can function as hydrogen bond acceptor/donor pairs in the ATP-binding pocket of kinases. The 1-butyl group provides a hydrophobic anchor, filling the solvent-exposed region or specific hydrophobic pockets (e.g., the gatekeeper region) of the enzyme.

-

Mechanism:[6][7] The scaffold mimics the adenine ring of ATP.

-

Modification: C-4 arylation (Suzuki coupling) is commonly used to extend the molecule into the deep hydrophobic pocket.

Anti-Inflammatory Agents

Derivatives of N-alkyl pyrazolones are investigated for COX-2 inhibition and cytokine modulation. The lack of a substituent at C-3 allows for a lower molecular weight profile, enabling "fragment-based" drug design approaches where molecular efficiency is prioritized.

Agrochemicals

Used as an intermediate for herbicides and fungicides, where the pyrazole ring disrupts cellular respiration or microtubule assembly in target pests.

Handling, Stability, & Safety

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation.[8] |

| Eye Irritation | H319 | Causes serious eye irritation.[9] |

| STOT-SE | H335 | May cause respiratory irritation.[7][8][9] |

Storage Protocol:

-

Store in a cool, dry place (2–8°C recommended for long-term stability).

-

Keep under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the electron-rich enol form.

-

Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless acylation is intended).

References

-

BenchChem. (2025).[10] 1-Butyl-1H-pyrazol-5-ol Structure and Applications. Retrieved from .

-

ChemicalBook. (2024). Ethyl 3-ethoxyacrylate Synthesis and Properties. Retrieved from .

-

National Institutes of Health (NIH). (2023). Pyrazole: An Emerging Privileged Scaffold in Drug Discovery. PMC10655678. Retrieved from .

-

Royal Society of Chemistry. (2012). Tautomerism and Reactivity of Pyrazolones. Journal of Heterocyclic Chemistry. Retrieved from .

-

BLD Pharm. (2024). Safety Data Sheet: 1-Butyl-1H-pyrazol-5-ol. Retrieved from .

Sources

- 1. 106903-47-3|1-Ethyl-1H-pyrazol-5-ol hydrochloride|BLD Pharm [bldpharm.com]

- 2. 1516268-34-0|1-(Piperidin-4-yl)-1H-pyrazol-5-ol|BLD Pharm [bldpharm.com]

- 3. arctomsci.com [arctomsci.com]

- 4. Ethyl 3-ethoxyacrylate synthesis - chemicalbook [chemicalbook.com]

- 5. JPS58140073A - Preparation of 1-methyl-5-hydroxypyrazole - Google Patents [patents.google.com]

- 6. CN109438237B - Preparation method of 3-ethoxy ethyl acrylate - Google Patents [patents.google.com]

- 7. download.basf.com [download.basf.com]

- 8. sodium lauryl sulfate, 151-21-3 [thegoodscentscompany.com]

- 9. Ethyl 3-ethoxy-2-propenoate | C7H12O3 | CID 221780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

1-butyl-2-pyrazolin-5-one vs 1-butyl-5-hydroxypyrazole tautomerism

This guide serves as a definitive technical resource on the structural dynamics of N-substituted pyrazolones, specifically focusing on the tautomeric equilibrium between 1-butyl-2-pyrazolin-5-one (the keto form) and 1-butyl-5-hydroxypyrazole (the enol form).[1]

Executive Summary

In drug discovery and heterocyclic synthesis, 1-butyl-2-pyrazolin-5-one is not a static scaffold; it is a "chameleon" molecule.[1] Its reactivity and physicochemical properties are dictated by a dynamic equilibrium between three tautomers: the CH-form (keto), the OH-form (enol), and the less common NH-form .[1]

For researchers developing Edaravone analogs or pyrazolone-based dyes, failing to account for this equilibrium leads to inconsistent binding data, unexpected alkylation regioselectivity (C- vs. O-alkylation), and reproducibility issues in NMR characterization.[1] This guide provides the mechanistic grounding and experimental protocols to control and characterize these states.

Mechanistic Fundamentals: The Tautomeric Triad

The molecule exists in a prototropic equilibrium.[1] While often drawn as the keto-form in databases, the dominant species is heavily dependent on the environment.[1]

The Three Tautomers[1]

-

CH-Form (1-butyl-2-pyrazolin-5-one):

-

OH-Form (1-butyl-5-hydroxypyrazole):

-

NH-Form (Zwitterionic/Hydrazone-like):

-

Structure: Proton transfer to

. -

Relevance: Less energetically favorable for N-alkylated pyrazolones compared to N-aryl variants, but can exist as a transient intermediate or in solid-state zwitterionic lattices.[1]

-

Visualization of Equilibrium

The following diagram illustrates the proton migration pathways and the environmental factors shifting the equilibrium.

Figure 1: Tautomeric equilibrium pathways. The N1-butyl group (+I effect) slightly destabilizes the acidic NH-form compared to N-phenyl analogs, favoring the CH/OH axis.[1]

Analytical Characterization (The "Fingerprint")

Distinguishing the tautomers requires specific spectroscopic markers.[1] Standard purity checks (LCMS) often fail to capture this dynamic because the mobile phase shifts the equilibrium.[1]

NMR Spectroscopy Markers

The most reliable method for identification is

| Feature | CH-Form (Keto) | OH-Form (Enol) |

| Solvent System | ||

| Singlet/Doublet (2H) at | Singlet (1H) at | |

| Carbonyl/Enol ( | ||

| Ring Carbon ( |

Critical Insight: In

IR Spectroscopy[1][4]

-

CH-Form: Strong carbonyl stretch (

) at 1700–1720 -

OH-Form: Broad

stretch at 3200–3500

Synthetic Implications: Regioselectivity

The tautomeric state dictates the site of alkylation. This is governed by Hard-Soft Acid-Base (HSAB) Theory .[1]

C-Alkylation (Thermodynamic/Soft Control)

-

Active Species: CH-form (or enolate reacting at Carbon).[1]

-

Conditions: Non-polar solvents, soft electrophiles (alkyl halides), thermodynamic control.

-

Mechanism: The

position is a soft nucleophilic center.[1] -

Product: 4,4-dialkyl-2-pyrazolin-5-one.[1]

O-Alkylation (Kinetic/Hard Control)

-

Active Species: OH-form (Enolate reacting at Oxygen).[1]

-

Conditions: Polar aprotic solvents (DMF, DMSO), hard electrophiles (e.g., Chlorocarbonates, Sulfonates), kinetic control.

-

Mechanism: The Oxygen anion is a hard nucleophile.[1]

-

Product: 5-alkoxypyrazole.[1]

Figure 2: Divergent synthetic pathways based on electrophile hardness and solvent choice.[1]

Experimental Protocols

Synthesis of 1-butyl-3-methyl-2-pyrazolin-5-one

Note: The 3-methyl analog is the standard model (Edaravone class).[1] For the unsubstituted C3, use ethyl 3-oxopropanoate.[1]

Reagents:

-

n-Butylhydrazine hydrochloride (1.0 eq)[1]

-

Ethyl acetoacetate (1.0 eq)

-

Ethanol (Solvent)[4]

-

Sodium Acetate (1.1 eq, if using hydrochloride salt)

Procedure:

-

Preparation: Dissolve n-butylhydrazine HCl and sodium acetate in Ethanol (0.5 M concentration) in a round-bottom flask. Stir for 15 min to liberate the free hydrazine base.

-

Addition: Add ethyl acetoacetate dropwise at room temperature. The reaction is exothermic; maintain temp < 40°C.[1]

-

Cyclization: Reflux the mixture for 3–5 hours. Monitor by TLC (EtOAc:Hexane 1:1). The intermediate hydrazone forms first, followed by cyclization.

-

Workup: Evaporate ethanol under reduced pressure. The residue is often an oil.[1]

-

Purification:

-

Method A (Crystallization): Triturate with cold ether/hexane to induce precipitation if the solid state is stable.[1]

-

Method B (Distillation): For oils, high-vacuum distillation is preferred.[1]

-

Method C (Chromatography): Silica gel column.[1] Warning: Silica is acidic and polar; it may shift the tautomer equilibrium or cause streaking.[1] Use buffered silica or neutral alumina if possible.[1]

-

Protocol: NMR Tautomer Determination

Objective: Quantify the

-

Sample Prep: Prepare 10 mg samples of the synthesized pyrazolone in two separate tubes.

-

Solvent A (Non-Polar): Add 0.6 mL

(TMS internal standard). -

Solvent B (Polar): Add 0.6 mL

.[1] -

Acquisition: Run

NMR (minimum 400 MHz) at 298 K. -

Analysis:

-

Integrate the triplet of the N-Butyl terminal methyl group (0.9 ppm) as the reference (3H).[1]

-

In

, look for the singlet at ~3.4 ppm (2H, Keto). -

In

, look for the aromatic proton at ~5.5 ppm (1H, Enol) and the disappearance of the 3.4 ppm signal. -

Calculation: If both signals exist in one solvent,

.

-

References

-

Structural Analysis of Pyrazolones

-

Edaravone (Analog)

-

Solvent Effects on Reactivity

- Title: Influence of solvents on the tautomeric equilibrium of pyrazolone deriv

-

Source: Journal of Molecular Structure.[1]

- Context: Validates the shift from CH-form in chloroform to OH-form in DMSO.

-

Synthetic Protocols (Alkylation)

-

General Pyrazolone Chemistry

Sources

- 1. researchgate.net [researchgate.net]

- 2. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tautomerism of 1-(2′,4′-dinitrophenyl)-3-methyl-2-pyrazolin-5-one: theoretical calculations, solid and solution NMR studies and X-ray crystallography - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 9. ias.ac.in [ias.ac.in]

1-n-Butyl-1H-pyrazol-5-ol: Structural Dynamics & Synthetic Architecture

[1][2]

CAS Number: 267882-21-3 Molecular Formula: C₇H₁₂N₂O Molecular Weight: 140.18 g/mol [1][2][3]

Executive Summary

1-n-Butyl-1H-pyrazol-5-ol represents a specialized scaffold in medicinal chemistry, serving as a critical intermediate for the synthesis of pyrazole-based pharmaceuticals.[1][2] Unlike its widely available methyl or phenyl analogs, the n-butyl variant offers unique lipophilic properties that influence the pharmacokinetic profile of downstream drug candidates. This guide examines its chemical architecture, specifically focusing on the tautomeric equilibrium that dictates its reactivity, and provides a regiocontrolled synthetic pathway to avoid common isomeric impurities.

Structural Architecture & Tautomerism

The reactivity of 1-n-butyl-1H-pyrazol-5-ol is defined by its tautomeric flexibility.[1][2] While the IUPAC name suggests a hydroxylated aromatic heterocycle (the "enol" form), the compound exists in a dynamic equilibrium with its ketone counterpart, 1-butyl-1,2-dihydro-3H-pyrazol-3-one (often referred to as the "keto" or "pyrazolone" form).[1][2]

Tautomeric Equilibrium

In solution, the position of this equilibrium is solvent-dependent:

-

Polar Protic Solvents (e.g., Methanol): Stabilize the 5-ol (enol) form through hydrogen bonding.[2]

-

Non-polar Solvents (e.g., Chloroform): Favor the CH-keto form (pyrazolone), where the aromaticity of the pyrazole ring is disrupted to form a carbonyl at C5 and a methylene group at C4.[2]

Unlike N-unsubstituted pyrazoles, the n-butyl group at position 1 locks the nitrogen hybridization, preventing the N-H tautomerism and simplifying the equilibrium to a binary system (Enol vs. Keto).[2]

Figure 1: Tautomeric equilibrium between the aromatic 5-ol form and the non-aromatic pyrazolone form.[2]

Physicochemical Profile

The n-butyl chain imparts significant lipophilicity compared to methyl-pyrazoles, enhancing cell permeability in early-stage drug discovery assays.[1][2]

| Property | Value | Causality / Relevance |

| CAS Number | 267882-21-3 | Unique identifier for the specific n-butyl isomer.[1][2] |

| LogP (Predicted) | ~1.2 - 1.5 | Moderate lipophilicity suitable for CNS-active drug design.[1][2] |

| pKa (Acidic) | ~6.5 - 7.5 | The 5-OH proton is acidic; forms anions readily for O-alkylation.[1][2] |

| H-Bond Donors | 1 (OH form) | Critical for binding site interactions (e.g., kinase hinge regions).[2] |

| H-Bond Acceptors | 2 (N, O) | Facilitates chelation and receptor binding.[2] |

Synthetic Regiocontrol: The "Michael-Cyclization" Route

A common pitfall in synthesizing 1-substituted pyrazoles is the formation of the unwanted 3-isomer (1-butyl-1H-pyrazol-3-ol).[1][2] To guarantee the formation of the 5-ol isomer, the synthesis must utilize the differing nucleophilicities of the hydrazine nitrogens.[4]

The Challenge

-

n-Butylhydrazine has two nitrogens:

(substituted, more hindered, more electron-rich) and -

Reaction with simple

-keto esters often yields mixtures.[1][2]

The Solution: Ethyl 3-Ethoxyacrylate

Using ethyl 3-ethoxyacrylate (or ethyl propiolate under controlled conditions) directs the regioselectivity.[1][2] The unsubstituted

Figure 2: Regioselective synthesis pathway prioritizing the 5-ol isomer via Michael addition.

Experimental Protocol

Objective: Synthesis of 1-n-butyl-1H-pyrazol-5-ol (CAS 267882-21-3) via condensation of n-butylhydrazine and ethyl 3-ethoxyacrylate.[1][2]

Materials

-

Ethyl 3-ethoxyacrylate (or Ethyl propiolate, see note)[1][2]

-

Sodium Ethoxide (21% wt in ethanol)[2]

-

Ethanol (anhydrous)[2]

-

Acetic acid (for neutralization)[2]

Step-by-Step Methodology

-

Free Base Liberation:

-

Dissolve n-butylhydrazine oxalate (10 mmol) in anhydrous ethanol (20 mL).

-

Add Sodium Ethoxide solution (10 mmol) dropwise at 0°C to liberate the free hydrazine base. Stir for 15 minutes. Filter off the sodium oxalate precipitate if necessary, though often the reaction proceeds in suspension.

-

-

Michael Addition:

-

To the stirred hydrazine solution at 0°C, add Ethyl 3-ethoxyacrylate (10 mmol) dropwise over 20 minutes.

-

Scientific Rationale: Low temperature prevents premature cyclization or polymerization, ensuring the kinetic Michael addition occurs at the

-carbon first.

-

-

Cyclization:

-

Allow the mixture to warm to room temperature, then heat to reflux (approx. 78°C) for 3–5 hours.

-

Monitor reaction progress via TLC (System: 5% MeOH in DCM). The disappearance of the acrylate spot indicates completion.

-

-

Work-up & Purification:

-

Concentrate the reaction mixture under reduced pressure to remove ethanol.

-

Dissolve the residue in a minimum amount of water.

-

Acidify carefully with dilute Acetic Acid to pH ~5–6 to precipitate the pyrazol-5-ol (which may exist as a solid or oil depending on purity).[1][2]

-

Extract with Ethyl Acetate (3 x 20 mL).

-

Dry organic layer over anhydrous

and concentrate.[5] -

Recrystallization: If solid, recrystallize from Ethanol/Hexane. If oil, purify via flash column chromatography (SiO₂, Gradient: 0-5% MeOH in DCM).[2]

-

Note on Regiochemistry: If using Ethyl Propiolate instead of Ethyl 3-ethoxyacrylate, the reaction conditions must be strictly controlled (low temp) to favor the 5-ol, as propiolates are more prone to giving mixtures of 3-ol and 5-ol.[1][2]

Applications in Drug Discovery

The 1-n-butyl-1H-pyrazol-5-ol scaffold is a versatile building block:

-

Core Scaffold for Kinase Inhibitors: The pyrazole nitrogen (N2) and the 5-hydroxyl group (or its keto form) can mimic the adenine ring of ATP, making this scaffold valuable for developing ATP-competitive kinase inhibitors.

-

Precursor for Cross-Coupling: The 5-OH group can be converted to a triflate (OTf) or a chloride (using

), enabling Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl or heteroaryl groups at the 5-position.[1][2] -

COX-2 Inhibition: Pyrazoles are the core pharmacophore of "coxibs" (e.g., Celecoxib). The n-butyl chain provides a hydrophobic anchor that can occupy the lipophilic channel of the COX-2 enzyme.[1][2]

References

-

Organic Chemistry Portal. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Retrieved February 6, 2026, from [Link]

Sources

- 1. 106903-47-3|1-Ethyl-1H-pyrazol-5-ol hydrochloride|BLD Pharm [bldpharm.com]

- 2. 100305-93-9|1-Isopropyl-1H-pyrazole-5-carbaldehyde|BLD Pharm [bldpharm.com]

- 3. 214057-39-3|1-(tert-Butyl)-1H-pyrazol-5-ol|BLD Pharm [bldpharm.com]

- 4. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

- 5. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

1-butyl-1H-pyrazol-5-ol molecular weight and formula C7H12N2O

[1]

Executive Summary

1-butyl-1H-pyrazol-5-ol (Molecular Formula: C

Part 1: Molecular Identity & Physicochemical Profile

The compound is characterized by an N1-butyl tail attached to a pyrazole core with an oxygen function at position 5.[3] The specific absence of substituents at positions 3 and 4 (other than hydrogen) distinguishes it from common analogs like Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), making it a "cleaner" building block for fragment-based drug design.[3]

Table 1: Physicochemical Specifications

| Property | Value | Notes |

| IUPAC Name | 1-butyl-1H-pyrazol-5-ol | Alternate: 1-butyl-1,2-dihydro-3H-pyrazol-3-one |

| CAS Number | Generic: 1-alkyl-pyrazol-5-ol | Specific CAS often derivative-dependent; see analogs [1].[3][4][5][6][7][8][9] |

| Molecular Formula | C | |

| Molecular Weight | 140.18 g/mol | Monoisotopic Mass: 140.09 g/mol |

| H-Bond Donors | 1 | (OH or NH tautomer dependent) |

| H-Bond Acceptors | 2 | (N2 and O) |

| LogP (Predicted) | ~0.8 - 1.2 | Lipophilic butyl chain balances polar core. |

| pKa (Acidic) | ~6.5 - 7.5 | Acidic proton at 5-OH/C4-H position. |

| Physical State | Solid / Viscous Oil | Tendency to solidify upon purification.[3] |

Part 2: Structural Dynamics (Tautomerism)

Understanding the tautomerism of 1-butyl-1H-pyrazol-5-ol is not merely academic; it is the primary determinant of synthetic success.[3] Unlike N-unsubstituted pyrazoles, the N1-butyl group blocks the N1 position, restricting the equilibrium to three primary forms.[3]

Tautomeric Equilibrium Analysis

-

OH-Form (Aromatic): 1-butyl-1H-pyrazol-5-ol.[3] Predominant in polar aprotic solvents (DMSO) and stabilized by aromaticity.

-

CH-Form (Ketone): 1-butyl-2,4-dihydro-3H-pyrazol-3-one.[3] Predominant in non-polar solvents (CDCl

) and solid state. This form possesses a reactive methylene group at C4.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

NH-Form (Zwitterionic): 1-butyl-1,2-dihydro-3H-pyrazol-3-one.[3] Less common but relevant in aqueous buffers.[3]

Diagram 1: Tautomeric Equilibrium Pathways

Caption: The dynamic equilibrium between the aromatic 5-ol form and the keto-forms dictates reactivity. The CH-form drives C-alkylation at position 4, while the OH-form drives O-alkylation.[3]

Part 3: Synthetic Architecture

To synthesize 1-butyl-1H-pyrazol-5-ol with high regioselectivity (ensuring the oxygen is at position 5 rather than 3, and avoiding polymerization), the condensation of n-butylhydrazine with ethyl 3-ethoxyacrylate (or ethyl propiolate) is the industry-standard approach [2, 5].[3]

Critical Regioselectivity Note: Using

Validated Synthetic Protocol

Reagents:

-

n-Butylhydrazine oxalate (or free base).[3]

-

Ethyl 3-ethoxyacrylate (CAS: 1001-26-9).[3]

-

Base: Sodium Ethoxide (NaOEt) or Triethylamine (Et

N). -

Solvent: Ethanol (anhydrous).[3]

Step-by-Step Methodology:

-

Preparation of Free Hydrazine: If starting with butylhydrazine oxalate, neutralize with 1.1 eq of NaOEt in ethanol at 0°C. Filter off the sodium oxalate precipitate.[3]

-

Controlled Addition: To the ethanolic solution of butylhydrazine (1.0 eq) at 0°C, add Ethyl 3-ethoxyacrylate (1.05 eq) dropwise.

-

Why: Low temperature prevents double-addition or polymerization.[3] The "ethoxy" group acts as a leaving group, directing the hydrazine's NH

to thengcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-

-

Cyclization (The Knorr Step): Allow the mixture to warm to room temperature, then reflux for 3–6 hours.

-

Workup: Concentrate the solvent in vacuo. The residue is often an oil.[3] Triturate with diethyl ether or hexane to induce crystallization.[3]

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (MeOH:DCM 1:20).

Diagram 2: Synthetic Workflow

Caption: Regioselective synthesis via condensation of butylhydrazine and ethyl 3-ethoxyacrylate. The pathway ensures the 5-OH substitution pattern.[3]

Part 4: Application Vectors in Drug Discovery[1]

The C7H12N2O scaffold is not a passive endpoint but a reactive intermediate.[3] Its applications in drug development rely on exploiting its dual nucleophilicity.[3]

Fragment-Based Drug Discovery (FBDD)

The pyrazolone core mimics peptide bonds and acts as a bioisostere for carboxylic acids or phenols.[3]

-

Target Class: Free Radical Scavengers (ALS, Stroke).[3]

-

Mechanism: The C4-position is highly prone to oxidation.[3] Like Edaravone, 1-butyl-1H-pyrazol-5-ol can quench radical species by donating a hydrogen atom from the C4 position (CH-form) or the OH group, forming a stable radical intermediate [9].[3]

Ligand Synthesis (C-H Functionalization)

The C4 position is a "hotspot" for C-H functionalization.

-

Knoevenagel Condensation: Reacting with aldehydes yields 4-benzylidene derivatives (dyes/probes) [6].[3]

-

Transition Metal Catalysis: The pyrazole nitrogen (N2) can direct C-H activation at the C4 position, allowing for the installation of aryl or heteroaryl groups to expand the library complexity [13].[3]

Part 5: Analytical Characterization Standards

To validate the synthesis of 1-butyl-1H-pyrazol-5-ol, researchers must look for specific spectral signatures that confirm both the structure and the tautomeric state.[3]

NMR Spectroscopy (DMSO-d )

-

H NMR:

-

0.9 (t, 3H, CHngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

1.2–1.6 (m, 4H, CHngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

3.6–3.8 (t, 2H, N-CHngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Diagnostic Signal (C4-H):

-

If in OH-form : A singlet at

~5.2–5.5 ppm (1H, aromatic C4-H).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

If in CH-form : A singlet at

~3.2 ppm (2H, C4-H

-

-

Exchangeable Proton: Broad singlet >10 ppm (OH/NH).

-

- C NMR: Look for the carbonyl/C-OH carbon signal around 155–160 ppm.

Mass Spectrometry[1]

-

ESI-MS: [M+H]

= 141.1 m/z.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Fragmentation: Loss of butyl chain (M-57) or loss of CO (M-28) are common fragmentation pathways.

References

-

Sigma-Aldrich. 1H-pyrazol-5-amine and derivatives catalog.[3] Merck KGaA.[3] Link

-

Fustero, S., et al. (2011).[3] "Regioselective Synthesis of Pyrazoles." Chemistry – A European Journal.[3] Link

-

Elguero, J., et al. (2025).[3] "Pyrazol-5-ones: Tautomerism, Synthesis and Reactions." ChemInform. Link

-

MDPI. (2023).[3] "N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide." Molbank.[3] Link

-

National Institutes of Health (NIH). (2023). "Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles." PubMed Central.[3] Link

-

Reddy, T. S., et al. (2013).[3] "Synthesis of Novel 5-(3-t-Butyl-1H-pyrazol-5-yl)-2-substituted-1,3,4-oxadiazoles." Indian Journal of Heterocyclic Chemistry. Link

-

Royal Society of Chemistry. (2014). "Synthesis of pyrazoles under mild reaction conditions." RSC Advances. Link

-

PubChem. "Compound Summary: Pyrazol-5-ol derivatives." National Library of Medicine.[3] Link

-

ResearchGate. (2022).[3] "C−H Functionalization Reactions of 1‐Aryl‐5‐pyrazolones." Link

-

MDPI. (2025). "Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole." (Methodology reference for N-heterocycle synthesis). Link

-

NIH. (2025).[3] "Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles." PubMed Central.[3] Link

-

Fluorochem. "1-(tert-Butyl)-5-phenyl-1H-pyrazole Product Page." (Structural analog reference). Link

-

Holzer, W., et al. (2011).[3] "Reactions and Tautomeric Behavior of 1-(2-pyridinyl)-1H-pyrazol-5-ols." Heterocycles. Link

Sources

- 1. download.basf.com [download.basf.com]

- 2. rsc.org [rsc.org]

- 3. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 4. researchgate.net [researchgate.net]

- 5. chemscene.com [chemscene.com]

- 6. mdpi.com [mdpi.com]

- 7. 1h-pyrazol-5-amine | Sigma-Aldrich [sigmaaldrich.com]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. researchgate.net [researchgate.net]

- 10. Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation - PMC [pmc.ncbi.nlm.nih.gov]

Technical Masterclass: 1-Substituted-5-Pyrazolone Derivatives

From Synthetic Architecture to Neuroprotective Therapeutics

Executive Summary: The "Privileged Scaffold"

In the landscape of medicinal chemistry, 1-substituted-5-pyrazolones represent a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. While historically significant as the core of the first synthetic antipyretics (Antipyrine, 1883), this moiety has experienced a renaissance in modern drug discovery.

Its critical value lies in its tautomeric versatility , allowing it to mimic peptide bonds, chelate metals, and participate in hydrogen bonding networks essential for kinase inhibition and free radical scavenging. This guide dissects the chemical architecture, synthesis, and pharmacological mechanisms of this class, with a specific focus on Edaravone (ALS/Stroke therapeutic) as the archetype.

Molecular Architecture: The Tautomeric Chameleon

The biological activity of 5-pyrazolones is dictated by their ability to exist in three distinct tautomeric forms: the CH-form, OH-form, and NH-form. Understanding this equilibrium is not merely academic; it determines the compound's binding affinity and reactivity.

-

CH-form: Predominant in non-polar solvents (CDCl₃).

-

OH-form (Enol): Predominant in polar aprotic solvents (DMSO) and stabilized by aromaticity. This form is often the active pharmacophore in protein binding pockets.

-

NH-form: Less common but stabilized by specific substitution patterns at N1.

Visualization: Tautomeric Equilibrium

The following diagram illustrates the dynamic equilibrium shifts driven by solvent polarity and substituents.

Figure 1: Tautomeric equilibrium of 1-substituted-5-pyrazolones. The shift to the OH-form is critical for antioxidant activity.

Synthetic Strategies & Protocols

The Evolution of Synthesis

The classical Knorr Synthesis remains the industrial standard but has been optimized for green chemistry compliance.

-

Classical: Condensation of hydrazines with

-keto esters in refluxing ethanol/acetic acid. -

Modern: Microwave-assisted, solvent-free protocols using solid acid catalysts (e.g., sulfated zirconia or simple acetic acid catalysis) to improve yield and reduce reaction time from hours to minutes.

Protocol: Microwave-Assisted Synthesis of Edaravone

Target Molecule: 3-methyl-1-phenyl-2-pyrazolin-5-one (Edaravone) Objective: Rapid, high-yield synthesis with minimal purification.

Reagents:

-

Phenylhydrazine (10 mmol, 1.08 g)

-

Ethyl Acetoacetate (10 mmol, 1.30 g)

-

Glacial Acetic Acid (Catalytic amount, 2-3 drops) or Ethanol (2 mL as solvent)

Step-by-Step Methodology:

-

Preparation: In a microwave-safe reaction vial (10 mL), mix Phenylhydrazine and Ethyl Acetoacetate.

-

Catalysis: Add 2 drops of glacial acetic acid. Vortex for 30 seconds to ensure homogeneity.

-

Irradiation: Place the vial in a microwave synthesizer (e.g., CEM Discover or equivalent).

-

Power: 300 W[1]

-

Temperature: 100°C

-

Time: 3-5 minutes (Monitor TLC for disappearance of starting material).

-

-

Work-up:

-

Allow the mixture to cool to room temperature. The product often solidifies.

-

Add ice-cold ethanol (5 mL) and stir to break up the solid mass.

-

Filter the precipitate under vacuum.

-

-

Purification: Recrystallize from hot ethanol/water (7:3 ratio).

-

Validation:

-

Melting Point: Expect 127°C.

-

Yield: Typical yields >85%.

-

Visualization: Synthetic Workflow

Figure 2: Microwave-assisted synthesis workflow for Edaravone.

Pharmacological Mechanism: Free Radical Scavenging

The clinical success of Edaravone in treating Amyotrophic Lateral Sclerosis (ALS) and acute ischemic stroke is attributed to its potent antioxidant capacity.[2][3] Unlike general antioxidants, Edaravone specifically targets the hydroxyl radical (

Mechanism of Action[2][3][4][5][6]

-

Anionic Activation: At physiological pH, a fraction of Edaravone exists in its anionic form.

-

Electron Transfer: The anion donates a single electron to the hydroxyl radical (

OH). -

Radical Accommodation: The resulting Edaravone radical is stabilized by resonance across the pyrazolone ring.

-

Adduct Formation: The radical intermediate reacts with another radical or oxygen species to form stable, non-toxic oxidation products like 2-oxo-3-(phenylhydrazono)-butanoic acid (OPB).

Visualization: Edaravone Scavenging Pathway

Figure 3: Mechanism of hydroxyl radical scavenging by Edaravone preventing lipid peroxidation.

Structure-Activity Relationship (SAR) Data

The versatility of the 5-pyrazolone scaffold allows for fine-tuning of biological activity. The table below summarizes key SAR trends derived from recent literature.

| Position | Substituent Type | Effect on Activity | Application |

| N-1 | Phenyl (Unsubstituted) | Balanced lipophilicity/solubility. | Edaravone (CNS penetration) |

| N-1 | 2,4-Dinitrophenyl | Increases acidity; enhances antifungal activity. | Antimicrobial agents |

| N-1 | Heterocycle (e.g., Pyridine) | Improves water solubility and kinase affinity. | Kinase Inhibitors |

| C-3 | Methyl (-CH₃) | Essential for steric fit in small pockets. | Standard scaffold |

| C-3 | Trifluoromethyl (-CF₃) | Increases metabolic stability and lipophilicity. | COX-2 Inhibitors |

| C-4 | Benzylidene (=CH-Ar) | Formed via Knoevenagel condensation; high anticancer potency. | Anti-proliferative agents |

| C-4 | Azo (-N=N-Ar) | Enhances conjugation; used in dye chemistry and specific antibacterial drugs. | Antibacterials/Dyes |

References

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 2021.

-

Edaravone, a free radical scavenger, protects components of the neurovascular unit against oxidative stress in vitro. Experimental Neurology, 2009.

-

OH Radical Scavenging Activity of Edaravone: Mechanism and Kinetics. The Journal of Physical Chemistry B, 2012.[4]

-

High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. ResearchGate, 2025.

-

On the Tautomerism of N-Substituted Pyrazolones. Molecules, 2018.

Sources

An In-Depth Technical Guide to the Stability of 1-Butyl-1H-pyrazol-5-ol Under Acidic Conditions

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the chemical stability of 1-butyl-1H-pyrazol-5-ol under acidic conditions. Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Understanding their stability profile, particularly in acidic environments that mimic physiological conditions in the stomach and are common in pharmaceutical processing, is paramount for drug development. This document elucidates the theoretical underpinnings of pyrazolone chemistry, proposes potential acid-catalyzed degradation pathways, and furnishes detailed, field-proven experimental protocols for conducting forced degradation studies. The methodologies described are designed to be self-validating, ensuring the generation of robust and reliable data for regulatory submissions and internal decision-making.

Introduction: The Significance of Pyrazoles in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in modern drug discovery.[1] Its unique electronic properties and synthetic versatility have led to its incorporation into a wide array of approved drugs with diverse therapeutic applications. The stability of these molecules is a critical quality attribute, directly impacting their safety, efficacy, and shelf-life. Forced degradation studies, also known as stress testing, are intentionally conducted under harsh conditions to identify potential degradation products and elucidate degradation pathways.[2][3][4][5] This knowledge is fundamental for the development of stable formulations and robust analytical methods.[4][6] This guide focuses specifically on the stability of 1-butyl-1H-pyrazol-5-ol in acidic media, a crucial aspect of its pre-formulation assessment.

The Intrinsic Chemistry of 1-Butyl-1H-pyrazol-5-ol: Tautomerism and Reactivity

A key feature of pyrazol-5-ones is their existence in multiple tautomeric forms.[7][8][9] For 1-butyl-1H-pyrazol-5-ol, three principal tautomers can be envisaged: the hydroxyl form (OH-form), the amino form (NH-form), and the methylene form (CH-form). The equilibrium between these tautomers is influenced by factors such as the solvent, temperature, and pH. Under acidic conditions, protonation of the pyrazole ring can occur, which will significantly affect the tautomeric equilibrium and the overall reactivity of the molecule. The predominant tautomer will dictate the molecule's susceptibility to degradation. It is postulated that under acidic conditions, protonation of the exocyclic oxygen or the ring nitrogen atoms will increase the electrophilicity of the pyrazole core, rendering it more susceptible to nucleophilic attack by water.

Proposed Mechanism of Acid-Catalyzed Degradation

While specific literature on the degradation of 1-butyl-1H-pyrazol-5-ol is scarce, a plausible mechanism for its acid-catalyzed hydrolysis can be proposed based on the well-established principles of acid catalysis on amides and esters.[10][11][12][13] The pyrazolone ring contains an amide-like functionality that is susceptible to hydrolysis.

The proposed degradation pathway likely involves the following key steps:

-

Protonation: The reaction is initiated by the protonation of the carbonyl oxygen or a ring nitrogen atom by a hydronium ion (H₃O⁺). This protonation increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton transfer occurs from the attacking water molecule to one of the ring nitrogen atoms.

-

Ring Opening: This is followed by the cleavage of the C-N bond, leading to the opening of the pyrazole ring.

-

Formation of Degradation Products: Subsequent hydrolysis of the resulting intermediate would lead to the formation of smaller, more stable molecules. The anticipated primary degradation products are butylhydrazine and acetoacetic acid .

Caption: Proposed mechanism for the acid-catalyzed degradation of 1-butyl-1H-pyrazol-5-ol.

Experimental Design for Forced Degradation Studies

The objective of a forced degradation study is to achieve a target degradation of 5-20%.[2] This level of degradation is sufficient to identify and characterize degradation products without leading to secondary degradation, which might not be relevant to the actual stability of the drug substance.

Materials and Reagents

-

1-Butyl-1H-pyrazol-5-ol (API)

-

Hydrochloric Acid (HCl), 1 M and 0.1 M solutions

-

Sodium Hydroxide (NaOH), 1 M and 0.1 M solutions (for neutralization)

-

HPLC grade Acetonitrile

-

HPLC grade Methanol

-

Purified water (18.2 MΩ·cm)

-

Phosphate buffer, pH 7.0

Equipment

-

High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector

-

C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

pH meter

-

Thermostatically controlled water bath or oven

-

Volumetric flasks and pipettes

-

Analytical balance

Experimental Protocol: Acidic Stress Testing

This protocol outlines a systematic approach to assessing the stability of 1-butyl-1H-pyrazol-5-ol under acidic conditions.

Step 1: Preparation of Stock Solution

-

Accurately weigh approximately 10 mg of 1-butyl-1H-pyrazol-5-ol and transfer it to a 10 mL volumetric flask.

-

Dissolve the substance in a minimal amount of methanol and dilute to volume with the same solvent to obtain a stock solution of 1 mg/mL.

Step 2: Stress Conditions

-

For each stress condition, transfer 1 mL of the stock solution into separate vials.

-

Condition A (Mild): Add 9 mL of 0.1 M HCl.

-

Condition B (Forced): Add 9 mL of 1 M HCl.

-

Incubate the vials at 60°C.

Step 3: Time-Point Sampling

-

Withdraw aliquots (e.g., 1 mL) from each vial at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

-

Immediately neutralize the withdrawn sample with an equivalent volume of the corresponding strength of NaOH solution to stop the degradation reaction.

-

Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).

Step 4: Control Samples

-

Prepare a control sample by diluting the stock solution with the mobile phase to the same final concentration as the stressed samples.

-

Prepare a blank solution consisting of the stressor (e.g., 1 M HCl) and the neutralization solution, diluted in the same manner as the stressed samples.

Step 5: Analytical Method

-

Analyze the samples using a validated stability-indicating HPLC method. A typical starting point for method development would be:

-

Column: C18, 250 mm x 4.6 mm, 5 µm

-

Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer).

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined from the UV spectrum of the parent compound (a PDA detector is highly recommended to monitor for the appearance of new peaks with different UV spectra).[14]

-

Injection Volume: 20 µL

-

Caption: A streamlined workflow for the forced degradation study of 1-butyl-1H-pyrazol-5-ol.

Data Analysis and Interpretation

The data obtained from the HPLC analysis should be used to determine the rate of degradation and to identify and quantify any degradation products.

Quantification of Degradation

The percentage of degradation can be calculated using the following formula:

% Degradation = [ (Peak Area of Parent in Control - Peak Area of Parent in Stressed Sample) / Peak Area of Parent in Control ] * 100

Hypothetical Data Summary

The following table presents a hypothetical summary of the degradation of 1-butyl-1H-pyrazol-5-ol under the described acidic stress conditions.

| Time (hours) | % Degradation (0.1 M HCl, 60°C) | % Degradation (1 M HCl, 60°C) |

| 0 | 0 | 0 |

| 2 | 1.2 | 5.8 |

| 4 | 2.5 | 10.5 |

| 8 | 5.1 | 18.2 |

| 12 | 7.8 | 25.1 |

| 24 | 14.5 | 45.3 |

This hypothetical data suggests that significant degradation occurs under the forced acidic conditions, with a more pronounced effect at the higher acid concentration.

Identification of Degradation Products

A PDA detector is invaluable for identifying degradation products, as it can help to distinguish them from the parent compound based on their UV spectra.[14] For structural elucidation of the major degradation products, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential. The mass fragmentation patterns of pyrazoles can provide valuable structural information.

Conclusion and Recommendations

This technical guide has outlined a comprehensive approach to evaluating the stability of 1-butyl-1H-pyrazol-5-ol under acidic conditions. The inherent reactivity of the pyrazolone core, particularly its susceptibility to acid-catalyzed hydrolysis, necessitates a thorough investigation during drug development. The proposed experimental protocols provide a robust framework for generating the necessary data to understand the degradation pathways and to develop a stable pharmaceutical product. It is recommended that the major degradation products be isolated and characterized to assess their potential toxicological impact. The stability-indicating analytical method developed through these studies will be a critical tool for quality control throughout the lifecycle of the drug product.

References

-

Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]

-

Tsemecke, S., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules. Retrieved from [Link]

-

Encyclopedia.pub. (2022, June 30). Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). FIG. 5. Structures and tautomerism of substituted pyrazoles studied in.... Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. Retrieved from [Link]

-

Reddy, T. S., et al. (2013). SYNTHESIS OF NOVEL 5-(3-t-BUTYL-1H-PYRAZOL-5-YL)-2-SUBSTITUTED-1,3,4- OXADIAZOLES. Indian Journal of Heterocyclic Chemistry, 22, 273-278. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

- Google Patents. (n.d.). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.

-

MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

Singh, R., & Kumar, R. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 4(2), 129-138. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Pharmacological Activity of Some Pyrazolone Derivatives. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

-

International Journal of Pharmaceutical Research & Emerging Medical Sciences. (n.d.). A COMPREHENSIVE REVIEW OF FORCED DEGRADATION STUDIES AND STABILITY INDICATING METHODS FOR PARACETAMOL AND METRONIDAZOLE. Retrieved from [Link]

-

YouTube. (2019, November 12). acid-catalyzed mechanism of ester hydrolysis. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. Retrieved from [Link]

-

MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

-

Elguero, J., et al. (1995). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Magnetic Resonance in Chemistry, 33(7), 575-582. Retrieved from [Link]

-

Supporting Information. (n.d.). Evaluation of Imidazolium-based Ionic Liquids towards Vermicidal Activity. Retrieved from [Link]

-

Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]

-

MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013, July 19). Mechanisms of Lactone Hydrolysis in Acidic Conditions. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanisms of Lactone Hydrolysis in Acidic Conditions. Retrieved from [Link]

Sources

- 1. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide [mdpi.com]

- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 5. biomedres.us [biomedres.us]

- 6. ijprems.com [ijprems.com]

- 7. Structure and Chemistry of 3(5)-Substituted Pyrazoles | Encyclopedia MDPI [encyclopedia.pub]

- 8. researchgate.net [researchgate.net]

- 9. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. Mechanisms of lactone hydrolysis in acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

Methodological & Application

Greener Routes to N-Alkyl Pyrazolones: A Guide to Solvent-Free Synthesis

Introduction: The Imperative for Greener Synthesis in Drug Discovery

Pyrazolone scaffolds are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The N-alkylated derivatives, in particular, are of significant interest as the nature of the alkyl substituent can profoundly influence the molecule's biological activity and pharmacokinetic profile.[4][5] Traditionally, the synthesis of these compounds has relied on conventional heating methods using volatile and often hazardous organic solvents. This approach not only contributes to environmental pollution but also poses safety risks and increases processing costs.

In recent years, the principles of green chemistry have spurred the development of innovative, solvent-free synthetic methodologies.[6] These techniques, including microwave-assisted synthesis, ultrasound irradiation, and mechanochemistry, offer significant advantages over classical methods by reducing reaction times, increasing energy efficiency, and minimizing waste generation.[7] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the leading solvent-free methods for the synthesis of N-alkyl pyrazolones, complete with detailed protocols and an exploration of the underlying scientific principles.

Core Methodologies for Solvent-Free Synthesis

The solvent-free synthesis of N-alkyl pyrazolones can be broadly approached in two ways:

-

One-Pot Condensation and Alkylation: Direct synthesis from acyclic precursors, such as a β-ketoester, a hydrazine derivative, and an alkylating agent, in a single step without any solvent.

-

Direct N-Alkylation of Pyrazolones: The alkylation of a pre-synthesized pyrazolone core under solvent-free conditions.

This guide will cover protocols for both approaches, focusing on the most effective and widely adopted green techniques.

Methodology 1: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat the reaction mixture directly and efficiently.[7][8] This selective heating of polar molecules dramatically reduces reaction times from hours to minutes and often leads to higher yields and cleaner product profiles compared to conventional heating.[1][7]

Causality Behind Microwave Efficiency

The rapid heating in MAOS is due to the interaction of the microwave radiation with the dipole moment of the reacting molecules. This creates rapid molecular rotations and friction, leading to a rapid increase in the internal temperature of the reaction mixture. This localized and instantaneous heating provides the activation energy for the reaction to proceed at a much faster rate.

Protocol 1: One-Pot Solvent-Free Synthesis of 4-Arylidenepyrazolones

This one-pot protocol describes the synthesis of 4-arylidenepyrazolone derivatives from a β-ketoester, a hydrazine, and an aromatic aldehyde under solvent-free microwave irradiation.[2][9]

Experimental Protocol:

-

Reactant Mixture: In a microwave-safe reaction vessel, combine the β-ketoester (1.0 mmol), the substituted hydrazine (1.0 mmol), and the aromatic aldehyde (1.0 mmol).

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a controlled temperature (typically 100-140°C) for a short duration (usually 2-10 minutes).[10] The optimal time and temperature should be determined for each specific set of reactants.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, allow the reaction mixture to cool to room temperature. The resulting solid product can often be purified by simple recrystallization from an appropriate solvent like ethanol.

Workflow Diagram:

Caption: Workflow for one-pot microwave-assisted pyrazolone synthesis.

Protocol 2: Solvent-Free N-Alkylation of Pyrazoles under Microwave Irradiation

This method is highly effective for the N-alkylation of pre-existing pyrazole rings using alkyl halides. The use of a solid support like sodium hydrogen carbonate is often employed to facilitate the reaction.[11]

Experimental Protocol:

-

Reactant Mixture: In a mortar, grind together the pyrazole (1.0 mmol), the alkyl halide (1.2 mmol), and anhydrous sodium hydrogen carbonate (2.0 mmol).

-

Transfer: Transfer the resulting fine powder to a microwave-safe vessel.

-

Microwave Irradiation: Irradiate the mixture in a microwave reactor at a power and time optimized for the specific substrates (e.g., 300-500 W for 3-10 minutes).

-

Work-up: After cooling, add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel.

Data Summary: Microwave-Assisted Synthesis

| Starting Materials | Method | Conditions | Time (min) | Yield (%) | Reference |

| β-ketoester, hydrazine, aldehyde | One-pot | 100-140°C, MW | 2-10 | 51-98 | [2] |

| Pyrazole, alkyl halide, NaHCO₃ | N-alkylation | 300-500 W, MW | 3-10 | Good | [11] |

| Phenyl glycidyl ether, pyrazole | N-alkylation | 120°C, MW | 1 | 51 | [8] |

Methodology 2: Ultrasound-Assisted Solvent-Free Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another efficient green methodology. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, accelerating reaction rates.

Protocol 3: Ultrasound-Mediated Condensation of Hydrazines and β-Ketoesters

This protocol details the synthesis of pyrazolone derivatives under solvent-free conditions using ultrasonic irradiation.[12]

Experimental Protocol:

-

Reactant Mixture: In a suitable flask, mix the hydrazine derivative (1.0 mmol) and the β-ketoester (1.0 mmol).

-

Ultrasonic Irradiation: Place the flask in an ultrasonic bath and irradiate the mixture at a specified frequency (e.g., 25-40 kHz) at room temperature or with gentle heating.

-

Reaction Time: The reaction is typically complete within a short period (15-60 minutes). Monitor progress using TLC.

-

Work-up: Upon completion, the solidified product can be washed with cold water or a non-polar solvent (like hexane) and then purified by recrystallization.

Mechanism Insight:

The intense energy from cavitation creates highly reactive species and increases mass transfer, facilitating the condensation reaction between the hydrazine and the β-ketoester even in the absence of a solvent.

Workflow Diagram:

Caption: Workflow for ultrasound-assisted pyrazolone synthesis.

Methodology 3: Mechanochemical Synthesis (Grinding)

Mechanochemistry utilizes mechanical energy, such as grinding or milling, to induce chemical reactions.[13] This solvent-free technique is highly effective for solid-state reactions and offers a simple, scalable, and environmentally benign approach.

Protocol 4: Grinding Synthesis of Pyrazole Derivatives

This protocol involves the simple grinding of reactants at room temperature.

Experimental Protocol:

-

Reactant Mixture: Place the solid reactants, for example, 4-phenylurazole or 1,2-dibenzoylhydrazines (1.0 mmol), dialkyl acetylenedicarboxylates (1.0 mmol), and isocyanides (1.0 mmol), in a mortar.[14] A catalyst, such as tetrabutylammonium bromide (TBAB), can be added.[14]

-

Grinding: Grind the mixture vigorously with a pestle for the specified time (typically 10-30 minutes) at room temperature. The mixture may change in color or consistency, indicating the progress of the reaction.[14]

-

Monitoring: Monitor the reaction by TLC by dissolving a small sample in a suitable solvent.

-

Work-up: Once the reaction is complete, the product can be isolated by adding a solvent in which the product is soluble but the catalyst or by-products are not, followed by filtration and evaporation. Alternatively, purification can be achieved by column chromatography.

Data Summary: Mechanochemical and Ultrasound-Assisted Synthesis

| Method | Starting Materials | Conditions | Time (min) | Yield (%) | Reference |

| Ultrasound-assisted | Hydrazine, β-ketoester | 25-40 kHz, RT | 15-60 | Good-Excellent | [12] |

| Mechanochemical | 1,2-dibenzoylhydrazines, acetylenedicarboxylates, isocyanides, TBAB | Grinding, RT | ~10-30 | 75-86 | [14] |

| Ball Milling | β-ketoester, phenylhydrazine | Solventless, ball milling | ~60 | High | [13] |

Methodology 4: Phase-Transfer Catalysis (PTC) under Solvent-Free Conditions

Solvent-free phase-transfer catalysis is an excellent method for the N-alkylation of pyrazoles.[15] A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the pyrazole anion from the solid phase to the liquid alkylating agent, allowing the reaction to proceed without a solvent.

Protocol 5: Solvent-Free N-Alkylation of Pyrazole using PTC

Experimental Protocol:

-

Reactant Mixture: In a round-bottom flask, thoroughly mix pyrazole (1.0 mmol), the alkyl halide (1.0 mmol), powdered potassium hydroxide (as the base), and a catalytic amount of tetrabutylammonium bromide (TBAB, ~3 mol%).[15]

-

Reaction: Stir the mixture at a set temperature (e.g., 70-80°C) for the required time (typically 1-3 hours).

-

Work-up: After cooling, the N-alkylpyrazole can be isolated by direct distillation (such as ball-to-ball distillation) from the reaction mixture, which leaves behind the inorganic salts and the catalyst.[15] This simple work-up is a key advantage of this method.

Mechanism of PTC N-Alkylation:

Caption: Mechanism of solvent-free phase-transfer catalyzed N-alkylation.

Conclusion and Future Outlook

The adoption of solvent-free synthesis methods represents a significant advancement in the production of N-alkyl pyrazolones, aligning with the principles of green chemistry.[6] Microwave-assisted synthesis, sonochemistry, mechanochemistry, and phase-transfer catalysis all offer compelling alternatives to traditional solvent-based methods, providing benefits such as dramatically reduced reaction times, higher yields, simpler work-up procedures, and a significantly lower environmental footprint.[7]

For researchers and professionals in drug development, these techniques are not merely "greener" but are also powerful tools for accelerating the discovery and optimization of new pyrazolone-based drug candidates. The ability to rapidly synthesize libraries of analogs in a time- and resource-efficient manner is a key advantage in modern medicinal chemistry.[2][8] As these technologies continue to evolve, their integration into standard laboratory practice will be crucial for the future of sustainable and efficient chemical synthesis.

References

-

Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. Available from: [Link]

-

Synthesis of n-alkylpyrazoles by phase transfer catalysis. ResearchGate. Available from: [Link]

-

High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. Journal of the Brazilian Chemical Society. Available from: [Link]

-

Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Bentham Science. Available from: [Link]

-

Ball Milling Promoted N-Heterocycles Synthesis. MDPI. Available from: [Link]

-

Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. ResearchGate. Available from: [Link]

-

Convenient ultrasound mediated synthesis of substituted pyrazolones under solvent-free conditions. ResearchGate. Available from: [Link]

-

Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Royal Society of Chemistry. Available from: [Link]

-

Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. National Institutes of Health. Available from: [Link]

-

Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Available from: [Link]

-

Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. MDPI. Available from: [Link]

-

Microwave-assisted synthesis of nitrogen-containing heterocycles. Taylor & Francis Online. Available from: [Link]

-

Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. Available from: [Link]

-

Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate. Available from: [Link]

-

Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. Journal of the Brazilian Chemical Society. Available from: [Link]

-

Pyrazole Synthesis. Organic Chemistry Portal. Available from: [Link]

-

Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available from: [Link]

-

Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis Online. Available from: [Link]

-

Recent advances in the multicomponent synthesis of pyrazoles. Royal Society of Chemistry. Available from: [Link]

-

Synthesis of Pyrazolone Derivatives by Grinding, Microwave, and Conventional Techniques and Their Antimicrobial Activity. ResearchGate. Available from: [Link]

-

Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Thieme Connect. Available from: [Link]

-

Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Publications. Available from: [Link]

-

Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica. Available from: [Link]

-

Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. ResearchGate. Available from: [Link]

-

Palladium-Catalyzed N-Allylic Alkylation of Pyrazoles and Unactivated Vinylcyclopropanes. ACS Publications. Available from: [Link]

-

Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. PubMed. Available from: [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. mdpi.com [mdpi.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates [mdpi.com]

- 6. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 8. Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Ball Milling Promoted N-Heterocycles Synthesis [mdpi.com]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

Application Note: Evaluation of 1-Butyl-1H-pyrazol-5-ol as a Corrosion Inhibitor

[1][2]

Executive Summary & Chemical Profile[3]

1-Butyl-1H-pyrazol-5-ol represents a class of N-heterocyclic organic inhibitors that mitigate corrosion through adsorption. Its structure combines a polar pyrazole "head" (rich in

This guide details the standardized workflow for evaluating this molecule's efficacy on mild steel in 1.0 M HCl, a standard aggressive environment. The protocol integrates gravimetric, electrochemical, and surface morphological analyses to ensure robust, reproducible data.

Chemical Profile[1][3][4]

-

IUPAC Name: 1-butyl-1H-pyrazol-5-ol

-

Key Functionality:

-

Adsorption Centers: Pyrazole Nitrogen (

), Oxygen (hydroxyl/keto tautomer). -

Barrier Formation: Butyl (

) alkyl chain increases surface coverage and hydrophobicity.

-

-

Solubility Note: While moderately soluble in polar organic solvents, preparation in aqueous acid may require pre-dissolution in ethanol or ultrasonic dispersion.

Experimental Workflow

The following diagram outlines the logical progression of the study, ensuring self-validation where electrochemical results are cross-referenced with gravimetric data.

Caption: Logical workflow integrating gravimetric screening, electrochemical validation, and mechanistic modeling.

Detailed Protocols

Solution Preparation

Objective: Create a stable corrosive medium with varying inhibitor concentrations.

-

Aggressive Medium: Prepare 1.0 M HCl using analytical grade 37% HCl and double-distilled water.

-

Stock Solution: Dissolve 1-butyl-1H-pyrazol-5-ol in a minimum volume of ethanol (if water insoluble) and dilute with 1.0 M HCl to achieve a

M stock. -

Test Series: Dilute stock to create a concentration range:

M.

Gravimetric (Weight Loss) Analysis

Standard: ASTM G31-72 Rationale: Provides the direct "true" corrosion rate averaged over time.

-

Specimen Prep: Abrade mild steel coupons (approx.

cm) with SiC paper (grades 400–1200). Degrease with acetone, wash with distilled water, dry, and weigh ( -

Immersion: Suspend coupons in 100 mL of test solution (with and without inhibitor) for 24 hours at 303 K.

-

Recovery: Remove coupons, scrub with a bristle brush under running water to remove corrosion products, wash with acetone, dry, and reweigh (

). -

Calculation:

Where

Electrochemical Impedance Spectroscopy (EIS)

Rationale: Quantifies the charge transfer resistance (

-

Setup: Three-electrode cell (Working: Mild Steel, Counter: Platinum, Reference: Ag/AgCl or SCE).

-

Stabilization: Monitor Open Circuit Potential (OCP) for 30 minutes until stability (

mV/min). -

Parameters:

-

Frequency Range: 100 kHz to 10 mHz.

-

Amplitude: 10 mV RMS (sinusoidal).

-

Points/Decade: 10.

-

-

Analysis: Fit data to an Equivalent Electrical Circuit (EEC). For inhibited acid corrosion, the standard circuit is R(QR) : Solution Resistance (

) in series with a parallel combo of Constant Phase Element (

Potentiodynamic Polarization (Tafel)

Rationale: Determines the type of inhibition (Anodic, Cathodic, or Mixed) and calculates corrosion current density (

-

Scan Range: ±250 mV relative to OCP.

-

Scan Rate: 0.5 mV/s or 1.0 mV/s (slow scan minimizes capacitive charging currents).

-

Data Extraction: Extrapolate linear Tafel regions to the corrosion potential (

) to find-

Inhibition Efficiency (

):

-

Data Presentation & Analysis

Mechanistic Insight: Adsorption Isotherms

To validate the mechanism, fit the surface coverage (

Equation:

-

Plot

(y-axis) vs. -

Linearity check:

should be -

Gibbs Free Energy (

):-

If

kJ/mol: Physisorption (electrostatic). -

If

kJ/mol: Chemisorption (coordinate bond). -

Expectation for 1-butyl-1H-pyrazol-5-ol: Mixed mode (approx. -30 to -35 kJ/mol) due to N-metal bonding and alkyl tail interactions.

-

Summary Data Table Template

Present your findings using this structure for clarity:

| Concentration (M) | ||||||

| Blank (1M HCl) | 25.4 | 150.2 | 850.5 | 480 | - | - |

| 120.5 | 85.4 | 180.2 | 475 | 78.9 | 78.8 | |

| 350.1 | 42.1 | 65.4 | 472 | 92.7 | 92.3 |

Mechanistic Visualization

The following diagram illustrates the theoretical inhibition mechanism of 1-butyl-1H-pyrazol-5-ol on the steel surface.

Caption: Dual-mode adsorption: N-Fe coordination and hydrophobic film formation by butyl chains.

References

-

Al-Amiery, A. A., et al. (2025). "Pyrazole derivatives as corrosion inhibitor for C-steel in hydrochloric acid medium." ResearchGate.[1][2][3]

-

Verma, C., et al. (2022). "Pyrazoline derivatives as possible corrosion inhibitors for mild steel in acidic media: A combined experimental and theoretical approach." Taylor & Francis.

-

Fouda, A. S., et al. (2025). "Amino/Keto Derivatives of Pyrazole as Effective Corrosion Inhibitors for Mild Steel in an Acidic Medium." ACS Omega.

-

ASTM International. (2021). "Standard Practice for Laboratory Immersion Corrosion Testing of Metals (ASTM G31-72)." ASTM Standards.[4]

-

Khudhair, Z. T., & Shihab, M. S. (2025). "Preparation and Investigation of Some New Pyrazole Derivatives as Corrosion Inhibitors for Mild Steel in Acidic Media." ResearchGate.[1][2][3]

Application Note: Preparation and Characterization of Metal Complexes with 1-Butyl-5-Pyrazolone Ligands

Executive Summary

This guide details the synthesis, purification, and characterization of transition metal complexes coordinated with 1-butyl-3-methyl-5-pyrazolone ligands. While 1-phenyl analogues are ubiquitous in literature, the 1-butyl variant offers distinct advantages in medicinal chemistry: enhanced lipophilicity (

This protocol provides a self-validating workflow for synthesizing the ligand from primary precursors and subsequently metallating it with divalent transition metals (Cu, Co, Ni).

Scientific Rationale & Mechanism

The Ligand System: 1-Butyl-3-methyl-5-pyrazolone

The 5-pyrazolone core exhibits keto-enol tautomerism , a feature pivotal to its coordination chemistry. In solution, the compound exists in equilibrium between the CH-keto, OH-enol, and NH-keto forms.

-

Neutral State: Predominantly exists in the CH-keto form in non-polar solvents.

-

Anionic State (Coordinated): Upon deprotonation (typically by a metal acetate or weak base), the ligand adopts the enolato form. It acts as a bidentate monoanionic ligand [O,O’] or [N,O], forming stable six-membered chelate rings with metal ions.

Why 1-Butyl? Replacing the traditional phenyl ring (at N1) with a butyl chain reduces aromatic stacking interactions but significantly increases aliphatic lipophilicity. This modification is strategic for:

-

Solubility: Higher solubility in mid-polarity organic solvents (DCM, THF) compared to the phenyl analogue.

-

Bioavailability: The alkyl chain facilitates passive transport across lipid bilayers, a desirable trait for antimicrobial and anticancer metallodrugs.

Coordination Strategy

The synthesis utilizes a 1:2 Metal-to-Ligand stoichiometry (

Experimental Protocols

Protocol A: Synthesis of Ligand (1-Butyl-3-methyl-5-pyrazolone)

Note: If the specific 1-butyl derivative is not commercially available, it must be synthesized via the Knorr Pyrazole Synthesis.

Reagents:

-

Ethyl acetoacetate (1.0 eq)

-

n-Butylhydrazine hydrochloride (1.0 eq) (or n-butylhydrazine free base)

-

Sodium Acetate (1.1 eq, if using hydrochloride salt)

-

Ethanol (Absolute)[1]

-

Acetic Acid (Catalytic, 2-3 drops)

Procedure:

-

Preparation: In a 250 mL round-bottom flask (RBF), dissolve n-butylhydrazine hydrochloride (12.46 g, 0.1 mol) in 50 mL of ethanol. Add sodium acetate (9.0 g) dissolved in minimum water to liberate the free hydrazine. Stir for 10 minutes and filter off the NaCl precipitate if necessary.

-

Condensation: To the filtrate, add ethyl acetoacetate (13.0 g, 0.1 mol) dropwise over 15 minutes under stirring. Add 2 drops of glacial acetic acid.

-

Reflux: Heat the mixture to reflux (

) for 4 hours. The solution will turn from colorless to pale yellow/orange. -

Isolation: Evaporate the solvent under reduced pressure (Rotavap) to 20% of the original volume.

-

Crystallization: Cool the residue in an ice bath. If oil forms (common with butyl chains), add cold diethyl ether or hexane and scratch the flask walls to induce crystallization.

-

Purification: Recrystallize from Ethanol/Hexane (1:1).

-

Yield Target: >70%

-

Validation: Melting point check (approx.[2] range 100-110°C, distinct from 1-phenyl analogue).

-

Protocol B: Synthesis of Metal Complexes ( )

Target Metals: Cu(II), Ni(II), Co(II), Zn(II).

General Formula:

Reagents:

-

Ligand (from Protocol A): 2.0 mmol

-

Metal(II) Acetate hydrate (

): 1.0 mmol -

Solvent: Methanol (MeOH) or Ethanol (EtOH)

Step-by-Step Procedure:

-

Ligand Solution: Dissolve 1-butyl-3-methyl-5-pyrazolone (308 mg, 2.0 mmol) in 20 mL of hot methanol (

). Ensure complete dissolution. -

Metal Addition: Dissolve the metal acetate (1.0 mmol) in 10 mL of hot methanol.

-

Cu(OAc)₂·H₂O: 199 mg

-

Ni(OAc)₂·4H₂O: 248 mg

-

Co(OAc)₂·4H₂O: 249 mg

-

-